2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-yl)acetamide
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Overview
Description
2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a thiazolo[3,2-a]pyrimidine core with a pyridine moiety, making it a promising candidate for various biological and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with formamide to form the thiazolo[3,2-a]pyrimidine core. The final step involves the acylation of the resulting intermediate with pyridine-3-carboxylic acid chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[3,2-a]pyrimidine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding to the active site, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities.
Pyridine derivatives: Compounds with a pyridine ring that exhibit similar pharmacological properties, such as antimicrobial and anti-inflammatory activities.
Uniqueness
2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}-N-(pyridin-3-yl)acetamide is unique due to its combined thiazolo[3,2-a]pyrimidine and pyridine structure, which imparts distinct chemical and biological properties. This dual functionality allows for versatile interactions with various molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C13H12N4O2S |
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Molecular Weight |
288.33 g/mol |
IUPAC Name |
2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-pyridin-3-ylacetamide |
InChI |
InChI=1S/C13H12N4O2S/c18-11(16-9-2-1-4-14-7-9)6-10-8-20-13-15-5-3-12(19)17(10)13/h1-5,7,10H,6,8H2,(H,16,18) |
InChI Key |
AWMGAFPGEBGSQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=O)C=CN=C2S1)CC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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